Tedisamil
Overview
Description
Tedisamil, chemically known as 3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo-3,3,1-nonane, is an experimental class III antiarrhythmic agent. It is primarily investigated for the treatment of atrial fibrillation and atrial flutter. This compound functions by blocking multiple types of potassium channels in the heart, resulting in a slowed heart rate .
Preparation Methods
The synthesis of Tedisamil involves several steps, starting with the preparation of the core diazabicyclononane structure. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Industrial production methods focus on optimizing yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Tedisamil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the diazabicyclononane core, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the cyclopropylmethyl groups, can lead to the formation of analogs with different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tedisamil has several scientific research applications:
Chemistry: Used as a model compound to study the effects of potassium channel blockers.
Biology: Investigated for its role in modulating ion channels in cardiac cells.
Medicine: Explored as a potential treatment for atrial fibrillation, atrial flutter, and cardiac ischemia.
Industry: Utilized in the development of new antiarrhythmic drugs and formulations
Mechanism of Action
Tedisamil exerts its effects by blocking specific ion channels within cardiac cells. It primarily inhibits outward potassium currents, which play a critical role in the repolarization phase of the cardiac action potential. This action prolongs the inactivation phase of the muscle, helping to restore normal electrical rhythm in the heart .
Comparison with Similar Compounds
Tedisamil is unique compared to other class III antiarrhythmic agents due to its ability to block multiple types of potassium channels. Similar compounds include:
Amiodarone: Another class III antiarrhythmic agent, but with a broader spectrum of ion channel blocking activity.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective potassium channel blocker used for similar indications.
This compound’s uniqueness lies in its specific action on potassium channels and its lower incidence of additional arrhythmic events compared to other class III agents .
Biological Activity
Tedisamil, a novel antiarrhythmic agent, has garnered attention for its unique pharmacological properties and potential applications in treating various cardiac conditions. Initially developed by Solvay Pharmaceuticals, it is classified primarily as a class III antiarrhythmic drug, exhibiting significant effects on cardiac action potentials and the QT interval. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates primarily through potassium channel blockade, which is essential for its antiarrhythmic properties. It is hypothesized that it also prevents calcium overload via cAMP-dependent sarcoplasmic reticulum calcium uptake mechanisms . This dual action contributes to its effectiveness in managing arrhythmias and ischemic heart conditions.
Antiarrhythmic Activity
This compound has shown promising results in clinical trials regarding its efficacy in converting atrial fibrillation (AF) and atrial flutter (AFL) to normal sinus rhythm (NSR). A multicenter trial demonstrated that this compound at doses of 0.4 mg/kg and 0.6 mg/kg led to conversion rates of 41% and 51%, respectively, compared to only 7% for placebo . The average time to conversion was approximately 35 minutes.
Hemodynamic Effects
In patients with ischemic heart disease, this compound exhibited beneficial hemodynamic effects, including reduced anginal attacks and improved exercise capacity . Phase III trials indicated that it increases the anginal threshold significantly when compared to placebo.
QT Interval Prolongation
This compound is known to prolong the QT interval, a characteristic shared with other class III antiarrhythmic agents. This effect can lead to a risk of torsades de pointes, particularly at higher doses .
Clinical Trial Data
Study | Dosage | Conversion Rate | Average Time to Conversion | Adverse Events |
---|---|---|---|---|
Phase II Study | 0.4 mg/kg | 41% (25/61) | 35 min | Torsade de pointes (1 case) |
Phase II Study | 0.6 mg/kg | 51% (27/53) | 35 min | Monomorphic VT (1 case) |
Placebo Group | N/A | 7% (4/59) | N/A | N/A |
Synergistic Effects with Lidocaine
Research has indicated that the combination of this compound with lidocaine enhances antiarrhythmic activity. In experimental settings, the effective refractory period was significantly prolonged when both drugs were administered together, demonstrating a synergistic effect that could be beneficial in clinical applications .
Safety Profile
While this compound demonstrates considerable efficacy in managing arrhythmias, its safety profile warrants attention. Instances of torsades de pointes have been reported, particularly at higher dosages . Continuous monitoring during treatment is necessary to mitigate risks associated with QT interval prolongation.
Properties
Key on ui mechanism of action |
It is hypothesized tedisamil prevents Ca2+ overload by the cAMP dependent SR Ca2+ uptake [PMID: 10707827]. |
---|---|
CAS No. |
90961-53-8 |
Molecular Formula |
C19H32N2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane] |
InChI |
InChI=1S/C19H32N2/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16/h15-18H,1-14H2 |
InChI Key |
CTIRHWCPXYGDGF-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5 |
Canonical SMILES |
C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5 |
Appearance |
Solid powder |
Key on ui other cas no. |
90961-53-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,7-di-(cyclopropylmethyl)-9,9-tetramethylene-3,7-diazabicyclo(3.3.1)nonane KC 8857 KC-8857 tedisamil |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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